(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol (6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol
Brand Name: Vulcanchem
CAS No.: 17807-64-6
VCID: VC0093895
InChI: InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1
SMILES: COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol

(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol

CAS No.: 17807-64-6

Main Products

VCID: VC0093895

Molecular Formula: C19H21NO4

Molecular Weight: 327.4 g/mol

(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol - 17807-64-6

CAS No. 17807-64-6
Product Name (6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol
Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
IUPAC Name (6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Standard InChI InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1
Standard InChIKey MDUPNPFWUYFJQG-ZDUSSCGKSA-N
Isomeric SMILES COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O
SMILES COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O
Canonical SMILES COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O
PubChem Compound 10860413
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator